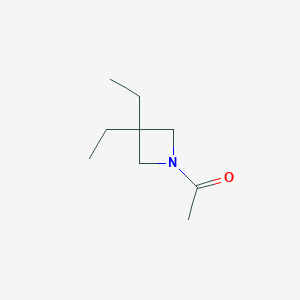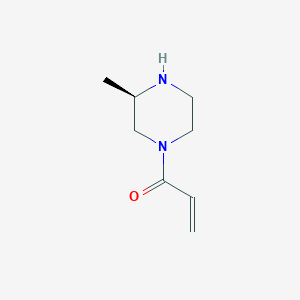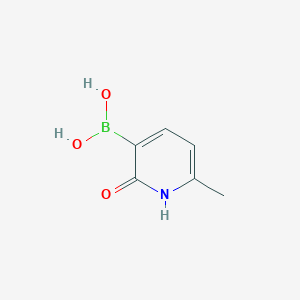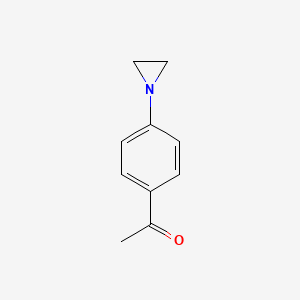
6-Nitro-3H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-3H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The nitro group at the 6-position of the indole ring imparts unique chemical and biological properties to this compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3H-indole typically involves nitration of indole derivatives. One common method is the nitration of 3H-indole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitro-3H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 6-Amino-3H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Aplicaciones Científicas De Investigación
6-Nitro-3H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study enzyme activities and metabolic pathways involving indole derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The biological activity of 6-Nitro-3H-indole is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
3-Nitroindole: Similar structure but with the nitro group at the 3-position.
5-Nitroindole: Nitro group at the 5-position.
7-Nitroindole: Nitro group at the 7-position.
Comparison: 6-Nitro-3H-indole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to other nitroindole derivatives, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct compound of interest in research.
Propiedades
Número CAS |
791032-94-5 |
|---|---|
Fórmula molecular |
C8H6N2O2 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
6-nitro-3H-indole |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,4-5H,3H2 |
Clave InChI |
PJEFNSNHSLMIPX-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)

![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)


![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)





